(4-Piperidin-4-yl-phenyl)-methanol hydrochloride
Overview
Description
(4-Piperidin-4-yl-phenyl)-methanol hydrochloride is a chemical compound with the molecular formula C12H17NO · HCl. It is a derivative of piperidine, featuring a phenyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(4-Piperidin-4-yl-phenyl)-methanol hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Used in the study of receptor-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
Target of Action
A similar compound, 3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, is known to be a functionalized cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including development and response to cellular stress .
Mode of Action
It’s worth noting that similar compounds are used in the development of proteolysis targeting chimeras (protacs) . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may influence the ubiquitin-proteasome system, a critical pathway for protein degradation .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may lead to the degradation of target proteins, potentially altering cellular processes .
Future Directions
Biochemical Analysis
Biochemical Properties
(4-Piperidin-4-yl-phenyl)-methanol hydrochloride plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation technologies. It acts as a functionalized cereblon ligand, which is crucial for the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions. It is also amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating protein activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation means it can selectively degrade specific proteins within cells, thereby altering cellular processes and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It functions as a semi-flexible linker in PROTAC development, which involves the formation of ternary complexes that facilitate targeted protein degradation. This process includes enzyme inhibition or activation and changes in gene expression, ultimately leading to the degradation of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit minimal adverse effects, while higher dosages can lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can impact its biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within cells, where it can exert its effects on protein degradation and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidin-4-yl-phenyl)-methanol hydrochloride typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Catalysts: Reduction is often facilitated by catalysts such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Piperidin-4-yl-phenyl)-methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A base structure for various opioids.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Used as a semi-flexible linker in PROTAC development.
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride: Another derivative with distinct applications.
Uniqueness
(4-Piperidin-4-yl-phenyl)-methanol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its utility in diverse research applications highlight its importance in scientific studies.
Properties
IUPAC Name |
(4-piperidin-4-ylphenyl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12;/h1-4,12-14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCRYCUDRVBGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-60-1 | |
Record name | [4-(piperidin-4-yl)phenyl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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